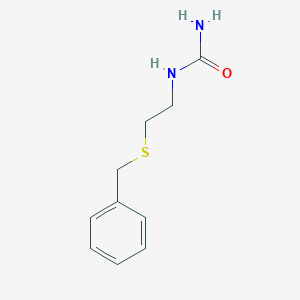
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine derivatives.
Chlorination: Introduction of the chlorine atom at the 2-position of the pyrimidine ring can be done using chlorinating agents like phosphorus oxychloride (POCl3).
Amination: The isopropylamine group can be introduced via nucleophilic substitution using isopropylamine.
Acylation: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could yield various substituted pyrimidines.
Applications De Recherche Scientifique
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules that interact with nucleic acids or enzymes.
Industry: Use in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one would depend on its specific interactions with biological targets. It might interact with enzymes or nucleic acids, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with similar reactivity.
4-Isopropylaminopyrimidine: Another pyrimidine derivative with an isopropylamine group.
1-(2-Chloro-4-aminopyrimidin-5-yl)-ethanone: A closely related compound with an amino group instead of an isopropylamine group.
Uniqueness
1-(2-Chloro-4-(isopropylamino)pyrimidin-5-yl)ethan-1-one is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not seen in simpler or less substituted pyrimidines.
Propriétés
Formule moléculaire |
C9H12ClN3O |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
1-[2-chloro-4-(propan-2-ylamino)pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)12-8-7(6(3)14)4-11-9(10)13-8/h4-5H,1-3H3,(H,11,12,13) |
Clé InChI |
OHQHSADZXZDOEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC(=NC=C1C(=O)C)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-iodo-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B8358558.png)
![Octahydropyrido[1,2-a]azepin-8(2h)-one](/img/structure/B8358564.png)
![3-[4-(Ethoxycarbonyl)piperidinocarbonyl]aniline](/img/structure/B8358572.png)








